molecular formula C12H12N2O3 B13903542 Methyl 2-ethyl-3-oxo-4h-quinoxaline-6-carboxylate

Methyl 2-ethyl-3-oxo-4h-quinoxaline-6-carboxylate

Cat. No.: B13903542
M. Wt: 232.23 g/mol
InChI Key: UDBRISXHBJCEGF-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethyl-3-oxo-3,4-dihydroquinoxaline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-3-

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-ethyl-3-oxo-4H-quinoxaline-6-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-8-11(15)14-10-6-7(12(16)17-2)4-5-9(10)13-8/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

UDBRISXHBJCEGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)OC)NC1=O

Origin of Product

United States

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